molecular formula C24H28N2O7 B241958 N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine

Cat. No. B241958
M. Wt: 456.5 g/mol
InChI Key: XROISRWEYGJPSC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine selectively inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in B-cells and the suppression of the immune response.
Biochemical and Physiological Effects:
N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other drugs. It has also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis, by suppressing the production of autoantibodies. N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, such as its potential toxicity and the need for further optimization to improve its efficacy and safety.

Future Directions

There are several future directions for the development of N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other drugs, and the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine and to identify potential biomarkers that can be used to predict response to treatment.

Synthesis Methods

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine is a synthetic compound that is prepared using a multistep synthesis process. The synthesis process involves the reaction of 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid with N-(tert-butoxycarbonyl)-L-valine methyl ester, followed by the removal of the protecting group using trifluoroacetic acid. The final product is obtained by purifying the crude product using column chromatography.

Scientific Research Applications

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

Product Name

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine

Molecular Formula

C24H28N2O7

Molecular Weight

456.5 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]butanoic acid

InChI

InChI=1S/C24H28N2O7/c1-11(2)20(23(29)30)26-19(28)9-25-18(27)7-6-15-13(4)17-8-16-12(3)10-32-21(16)14(5)22(17)33-24(15)31/h8,10-11,20H,6-7,9H2,1-5H3,(H,25,27)(H,26,28)(H,29,30)/t20-/m0/s1

InChI Key

XROISRWEYGJPSC-FQEVSTJZSA-N

Isomeric SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)C)C

SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)O)C)C

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)O)C)C

Origin of Product

United States

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